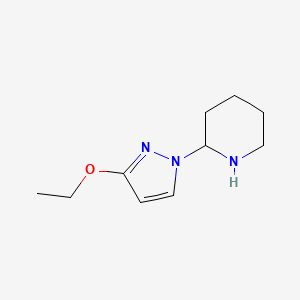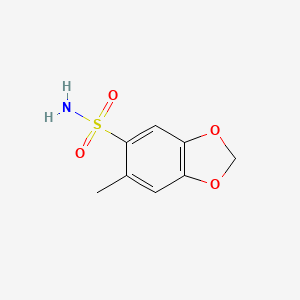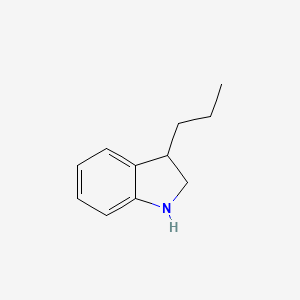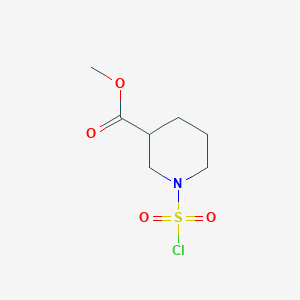
2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The presence of these two rings makes it an interesting subject for chemical research due to its potential biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with piperidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different substituents on the pyrazole ring.
2-(3-Alkoxy-1H-pyrazol-1-yl)azines: These compounds have similar pyrazole rings but different attached groups.
Uniqueness
2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the ethoxy group and the piperidine ring.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(3-ethoxypyrazol-1-yl)piperidine |
InChI |
InChI=1S/C10H17N3O/c1-2-14-10-6-8-13(12-10)9-5-3-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3 |
InChI Key |
KEKQDGQPNMLXCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)

![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)



![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)


![2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13218075.png)



